molecular formula C10H17NO B13183715 [1-(5-Methylfuran-2-YL)ethyl](propyl)amine

[1-(5-Methylfuran-2-YL)ethyl](propyl)amine

Cat. No.: B13183715
M. Wt: 167.25 g/mol
InChI Key: KECJRBDMKCEXRA-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further substituted with a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran, which can be obtained through the methylation of furan.

    Alkylation: The 5-methylfuran undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(5-methylfuran-2-yl)ethane.

    Amination: The final step involves the amination of 1-(5-methylfuran-2-yl)ethane with propylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of 1-(5-Methylfuran-2-YL)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amines.

Scientific Research Applications

Chemistry:

    Catalysis: 1-(5-Methylfuran-2-YL)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: 1-(5-Methylfuran-2-YL)ethylamine is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry:

    Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes .

Comparison with Similar Compounds

    1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone group instead of the amine group.

    1-(5-Methylfuran-2-yl)ethanol: An alcohol derivative of the compound.

    1-(5-Methylfuran-2-yl)ethylamine: A simpler amine derivative without the propyl group.

Uniqueness:

    Structural Features: The presence of both the furan ring and the propylamine group makes 1-(5-Methylfuran-2-YL)ethylamine unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3

InChI Key

KECJRBDMKCEXRA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(O1)C

Origin of Product

United States

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